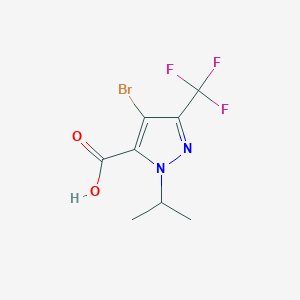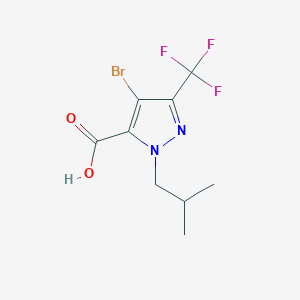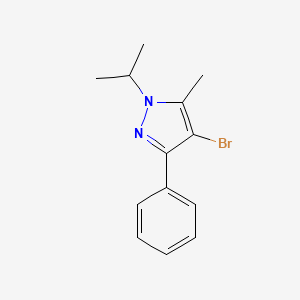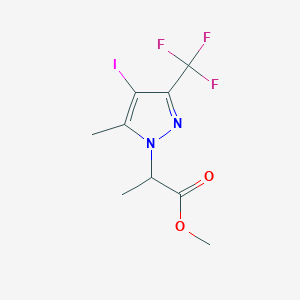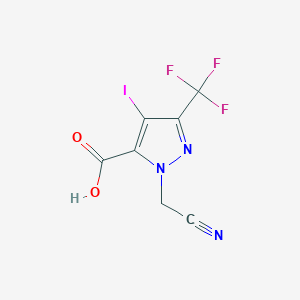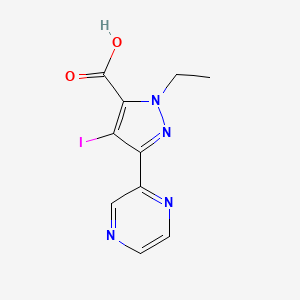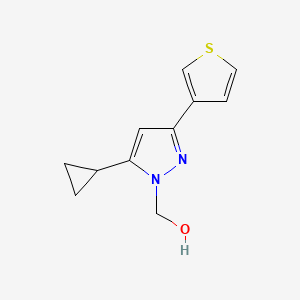
(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol
Übersicht
Beschreibung
(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol, hereafter referred to as 5C3T1HPM, is a synthetic compound with potential applications in a range of scientific and medical research. This organic compound is a novel derivative of pyrazole, a five-membered heterocyclic ring that is widely used in organic synthesis. 5C3T1HPM is an interesting molecule due to its unique chemical properties, which include an aromatic thiophene ring and a cyclopropyl group. This combination of structural features makes 5C3T1HPM a promising candidate for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
I have conducted a search to gather information on the scientific research applications of pyrazole derivatives, which can help infer the potential applications of “(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol”. Here is a comprehensive analysis focusing on unique applications across various fields:
Pharmaceutical Applications
Pyrazole derivatives are known to possess a wide range of biological activities. They have been used as core structures in drugs with anti-inflammatory, antimicrobial, antidepressant, antifungal, antimalarial, enzyme inhibitory, antidiabetic, and anticonvulsant properties .
Anti-Inflammatory and Analgesic Applications
The structure of pyrazole has been utilized in the development of drugs like celecoxib and difenamizole due to its effectiveness in reducing inflammation and pain .
Antitumor Applications
Some pyrazole derivatives have shown promise in antitumor activity, making them potential candidates for cancer treatment research .
Agrochemical Applications
In agriculture, pyrazole compounds have been explored for their use as insecticides and fungicides due to their biological activity against various pests .
Material Science Applications
Pyrazole-containing compounds have also found relevance in material science due to their chemical properties that make them suitable as synthetic intermediates .
Industrial Applications
The versatility of pyrazole derivatives extends to industrial applications where they are used in the synthesis of chemicals that have significant commercial value .
Neurological Disease Treatment
Due to their wide range of biological activities, pyrazole derivatives can be used to treat neurological diseases by acting on various pathways within the nervous system .
Enzyme Inhibition
Pyrazole structures have been identified as potent enzyme inhibitors, which is crucial for the development of drugs targeting specific enzymes involved in disease processes .
Eigenschaften
IUPAC Name |
(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c14-7-13-11(8-1-2-8)5-10(12-13)9-3-4-15-6-9/h3-6,8,14H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUMPCRRSAGYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CO)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



